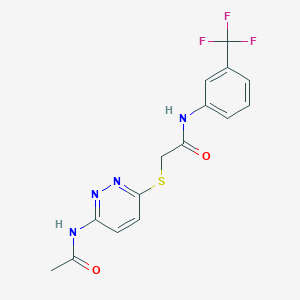![molecular formula C13H14O2 B2515935 (1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one CAS No. 2375247-91-7](/img/structure/B2515935.png)
(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[221]heptan-2-one is a bicyclic compound characterized by a unique structure that includes a hydroxyl group and a phenyl group attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one can be achieved through several methods. One common approach involves the use of a Diels-Alder reaction followed by functional group modifications. For instance, the reaction of cyclopentadiene with a suitable dienophile can form the bicyclo[2.2.1]heptane core, which can then be functionalized to introduce the hydroxyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of high-throughput reactors and continuous flow systems to enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and specific reaction conditions can be tailored to scale up the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of (1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to certain receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but contains nitrogen atoms, making it useful in different chemical reactions and applications.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic framework, leading to different reactivity and applications.
Uniqueness
(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one is unique due to the presence of both a hydroxyl and a phenyl group, which confer specific chemical properties and reactivity. This combination allows for diverse applications in synthesis and potential biological activity .
Propiedades
IUPAC Name |
(1R,4R,5R)-5-hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12-7-11-6-9(12)8-13(11,15)10-4-2-1-3-5-10/h1-5,9,11,15H,6-8H2/t9-,11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZFIUBLIIFZRY-XWIASGKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CC2(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(=O)[C@H]1C[C@@]2(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)
![4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2515856.png)

![1,4-Dimethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate](/img/structure/B2515859.png)


![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)
![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)
![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515866.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)
![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)
![8-bromo-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2515873.png)
